delta8,9-Dehydroestrone

Pharmacology Endocrinology Women's Health

delta8,9-Dehydroestrone (CAS 35419-83-1) is an essential equine estrogen reference standard. It is required for developing LC-MS methods to resolve it from its geometric isomer equilin sulfate, a critical quality control step for conjugated equine estrogens. Its distinct tissue-selective pharmacology makes it a valuable tool for estrogen mechanism research. Secure traceable, fully characterized material compliant with USP/EP standards for validated analytical workflows.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 35419-83-1
Cat. No. B12285687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta8,9-Dehydroestrone
CAS35419-83-1
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3
InChIKeyOUGSRCWSHMWPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta8,9-Dehydroestrone (CAS 35419-83-1) Sourcing Guide: Key Specifications and Research-Grade Characteristics


Delta8,9-Dehydroestrone (Δ8-estrone; CAS 35419-83-1) is a naturally occurring equine estrogen found as a minor constituent (approximately 3.5% [1]) of conjugated equine estrogens (CEE). It is structurally defined as estra-1,3,5(10),8-tetraen-3-ol-17-one, with a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol . This compound serves as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing, particularly for products containing estrone or complex estrogen mixtures, and is supplied fully characterized with compliance to pharmacopeial standards such as USP or EP .

Why Delta8,9-Dehydroestrone (CAS 35419-83-1) Cannot Be Readily Substituted in Analytical and Pharmacological Workflows


Generic substitution with structurally related estrogens such as equilin or estrone is not analytically or pharmacologically valid due to critical, quantifiable differences. First, delta8,9-dehydroestrone and equilin sulfate are geometric isomers that differ solely by the position of a double bond in the steroid B-ring, a subtlety that renders them inseparable on standard C18 columns and thus requires highly specialized chromatographic methods for resolution [1]. Second, while both delta8,9-dehydroestrone and estrone are ketone estrogens, delta8,9-dehydroestrone demonstrates a distinct clinical profile, achieving significant vasomotor symptom suppression at doses 10-fold lower than estrone sulfate and exhibiting reduced impact on hepatic globulin production, indicating a tissue-selective pharmacology not shared by its analogs [2].

Quantitative Differential Evidence for Delta8,9-Dehydroestrone (CAS 35419-83-1) vs. Key Analogs


Tissue-Selective Clinical Efficacy: Delta8,9-Dehydroestrone vs. Estrone Sulfate in Postmenopausal Women

Delta8,9-dehydroestrone sulfate (delta8,9-DHES) demonstrates a distinct tissue-selective pharmacological profile compared to estrone sulfate. In a clinical study, oral administration of 0.125 mg/day delta8,9-DHES for 12 weeks produced >95% suppression of vasomotor symptoms (hot flushes), a level of efficacy equal to that obtained with a much higher dose (1.25 mg/day) of estrone sulfate [1]. Conversely, delta8,9-DHES showed only marginal increases in hepatic globulins (SHBG and CBG), parameters normally affected by classical estrogens like estrone sulfate, indicating a divergent impact on hepatic tissue [1].

Pharmacology Endocrinology Women's Health

Analytical Separation Challenge: Resolving Delta8,9-Dehydroestrone from its Isomer Equilin

Delta8,9-dehydroestrone-3-sulfate and equilin-3-sulfate are structural isomers that co-elute on standard C18 columns, making their individual quantification in complex mixtures like Premarin a significant analytical hurdle [1]. Research demonstrates that baseline separation is achievable using specialized carbonaceous stationary phases. Specifically, a porous graphitic carbon (Hypercarb) column achieved a resolution as high as 19 for these two isomers, whereas standard C18 phases showed no separation [1]. This highlights the necessity of using specific analytical reference standards for each isomer.

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Comparative Pharmacokinetic Profile: Steady-State Tmax of Delta8,9-Dehydroestrone

In a multiple-dose pharmacokinetic study of a modified-release synthetic conjugated estrogen tablet (SCE-B) in postmenopausal women, the steady-state pharmacokinetic profile of total delta8,9-dehydroestrone (DHE) was characterized alongside estrone [1]. At a 0.3 mg dose, the mean time to maximum concentration (Tmax) for total delta8,9-DHE was 7.08 hours, which was similar to the Tmax observed for total estrone (7.94 hours) [1]. This data confirms that delta8,9-DHE achieves consistent and predictable plasma levels in vivo.

Pharmacokinetics Drug Development Bioanalysis

Metabolic Activation and ER Binding: Ketone vs. 17β-Hydroxyl Forms

Delta8,9-dehydroestrone is a ketone estrogen at the C17 position. A study using ultrafiltration tandem mass spectrometry demonstrated that estrogens containing a 17β-OH group have higher relative affinities for human estrogen receptors (ER-α and ER-β) than their corresponding ketone analogs [1]. This finding is crucial as delta8,9-dehydroestrone is metabolized in humans to its active 17β-form, 17β-delta8,9-dehydroestradiol, in at least a 1:1 ratio, thereby enhancing its estrogenic potency in vivo [2].

Metabolism Molecular Endocrinology Receptor Binding

Recommended Application Scenarios for Delta8,9-Dehydroestrone (CAS 35419-83-1)


Analytical Method Development and Validation for Complex Estrogen Mixtures

Due to its co-elution with equilin sulfate on standard reversed-phase columns, delta8,9-dehydroestrone is an essential reference standard for developing and validating specialized LC-MS methods. As demonstrated by Reepmeyer et al. (2005), achieving a resolution of 19 on graphitic carbon phases is necessary for accurate quantification [1]. This compound is therefore critical for quality control laboratories tasked with analyzing pharmaceutical products containing conjugated equine estrogens, ensuring compliance with regulatory specifications.

Investigating Tissue-Selective Estrogen Receptor Modulation

Researchers focused on dissociating the beneficial effects of estrogens (e.g., on vasomotor symptoms and bone) from undesirable hepatic effects (e.g., on coagulation factors) will find delta8,9-dehydroestrone a valuable tool compound. Clinical evidence shows that a 0.125 mg dose of its sulfate form achieves >95% suppression of hot flushes with minimal impact on SHBG and CBG levels, in stark contrast to a 1.25 mg dose of estrone sulfate [2]. This makes it an ideal agent for probing the mechanisms of tissue-selective estrogen action.

In Vitro Metabolism and Drug-Drug Interaction Studies

Given its quantitative metabolic conversion to the more potent 17β-delta8,9-dehydroestradiol in a ratio of at least 1:1 [2], the parent compound delta8,9-dehydroestrone is a key substrate for in vitro metabolism studies using hepatocytes or liver microsomes. Such studies are crucial for predicting in vivo estrogenic activity and for evaluating potential drug-drug interactions involving the enzymes responsible for this conversion, a common requirement in early-stage drug development.

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